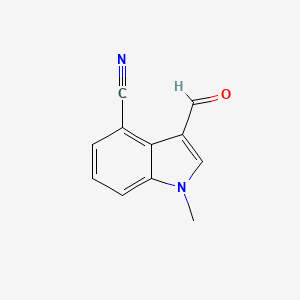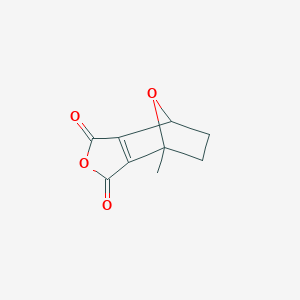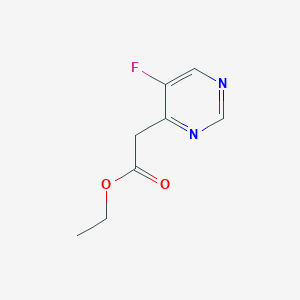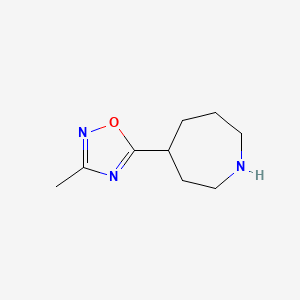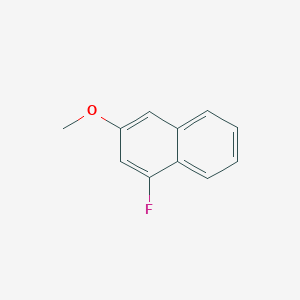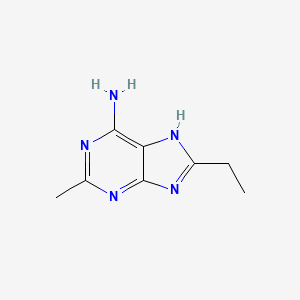
8-Ethyl-2-methyl-1H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2-methyl-1H-purin-6-amine is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they form the building blocks of nucleic acids, such as DNA and RNA. This compound, specifically, is a modified purine with ethyl and methyl groups attached to its structure, which may influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-chloropurine with ethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, followed by methylation at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-2-methyl-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Aplicaciones Científicas De Investigación
8-Ethyl-2-methyl-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-2-methyl-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups may influence its binding affinity and specificity. In biochemical pathways, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
- 6-Amino-1-methylpurine
- 1H-Purin-6-amine, 1-methyl-
- Adenine, 1-methyl-
Comparison: 8-Ethyl-2-methyl-1H-purin-6-amine is unique due to the presence of both ethyl and methyl groups, which can significantly alter its chemical and biological properties compared to other purine derivatives. These modifications can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
8-ethyl-2-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H11N5/c1-3-5-12-6-7(9)10-4(2)11-8(6)13-5/h3H2,1-2H3,(H3,9,10,11,12,13) |
Clave InChI |
SKZWHOAYRGYJLU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=NC(=NC(=C2N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




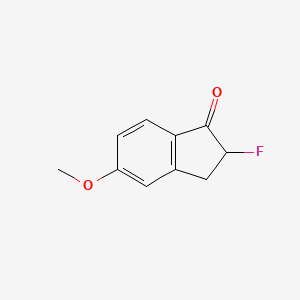
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
